
Methyl 3-methyl-2-morpholin-4-ylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-morpholin-4-ylbutanoate is a synthetic organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-morpholin-4-ylbutanoate typically involves the esterification of 3-methyl-2-morpholin-4-ylbutanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-methyl-2-morpholin-4-ylbutanoic acid+methanolH2SO4Methyl 3-methyl-2-morpholin-4-ylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 3-methyl-2-morpholin-4-ylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-methyl-2-morpholin-4-ylbutanoic acid and methanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Hydrolysis: 3-methyl-2-morpholin-4-ylbutanoic acid and methanol.
Reduction: 3-methyl-2-morpholin-4-ylbutanol.
Substitution: Amides or other esters, depending on the nucleophile used.
科学的研究の応用
Methyl 3-methyl-2-morpholin-4-ylbutanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
作用機序
The mechanism of action of Methyl 3-methyl-2-morpholin-4-ylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring in the compound can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
類似化合物との比較
Methyl 3-methyl-2-morpholin-4-ylbutanoate can be compared with other similar compounds, such as:
Methyl butanoate: A simple ester with a fruity aroma, used in flavorings and fragrances.
Methyl 3-methylbutanoate: Another ester with a similar structure but lacking the morpholine ring.
3-methyl-2-morpholin-4-ylbutanoic acid: The corresponding acid form of the ester.
The presence of the morpholine ring in this compound distinguishes it from these similar compounds, providing unique chemical and biological properties.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
methyl 3-methyl-2-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C10H19NO3/c1-8(2)9(10(12)13-3)11-4-6-14-7-5-11/h8-9H,4-7H2,1-3H3 |
InChIキー |
VAKTWNQBYUDNBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OC)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


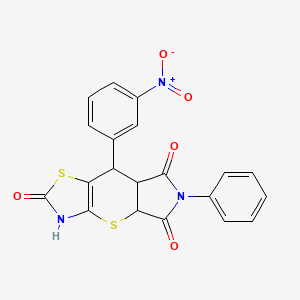
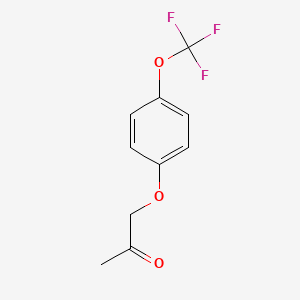
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)

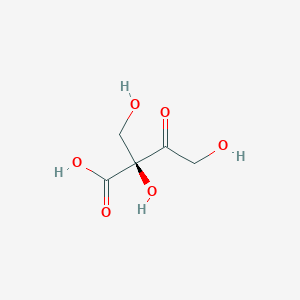
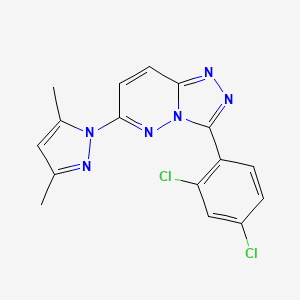
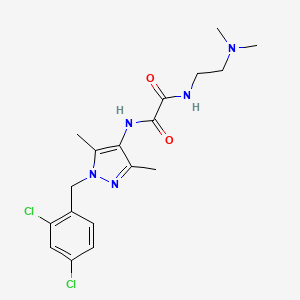

![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
